REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([CH3:10])=[CH2:9])[C:3]=1[N+:11]([O-])=O>C(OCC)(=O)C.[Pd]>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]([CH3:10])[CH3:9])[C:3]=1[NH2:11]
|
Name
|
1-fluoro-2-nitro-3-(prop-1-en-2-yl)benzene
|
Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)C(=C)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
32.6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.693 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction flask was evacuated
|
Type
|
CUSTOM
|
Details
|
purged with hydrogen (2×)
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through Celite®
|
Type
|
WASH
|
Details
|
the pad was washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C(=CC=C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.76 mmol | |
AMOUNT: MASS | 0.423 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |